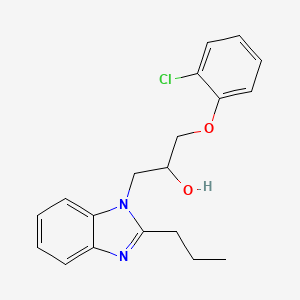
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic compound that belongs to the class of beta-blockers. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. The compound is known for its selective beta-1 adrenergic receptor blocking properties, which make it an effective drug for the management of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of nebivolol is based on its selective beta-1 adrenergic receptor blocking properties. By blocking the beta-1 receptors, nebivolol reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. In addition, nebivolol also has vasodilatory properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects on the body. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. It also reduces the production of reactive oxygen species, which are known to contribute to the development of cardiovascular diseases. In addition, nebivolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
Nebivolol has several advantages for use in lab experiments. It is a well-characterized compound with known pharmacological properties, which makes it a suitable tool for investigating the mechanisms of cardiovascular diseases. In addition, it has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of nebivolol is its selectivity for beta-1 receptors, which may limit its utility in investigating the role of other adrenergic receptors in cardiovascular diseases.
Zukünftige Richtungen
There are several future directions for research on nebivolol. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, there is a need for further research on the mechanisms of action of nebivolol, which can provide insights into the development of new therapeutic strategies for cardiovascular diseases.
Conclusion:
In conclusion, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol, or nebivolol, is a synthetic compound that has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. Its selective beta-1 adrenergic receptor blocking properties make it an effective drug for the treatment of cardiovascular diseases. Further research is needed to explore its potential in the treatment of other diseases and to elucidate its mechanisms of action.
Synthesemethoden
The synthesis of nebivolol involves a multi-step process. The first step involves the condensation of 2-propyl-1H-benzimidazole with 2-chlorophenol in the presence of a base catalyst to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to produce the final product, 1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
Nebivolol has been extensively studied for its therapeutic potential in the management of hypertension and heart failure. It has been shown to be effective in reducing blood pressure and improving cardiac function in patients with these conditions. In addition, nebivolol has also been investigated for its potential in the treatment of other cardiovascular diseases such as angina and arrhythmias.
Eigenschaften
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-7-19-21-16-9-4-5-10-17(16)22(19)12-14(23)13-24-18-11-6-3-8-15(18)20/h3-6,8-11,14,23H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENDHHZIIEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

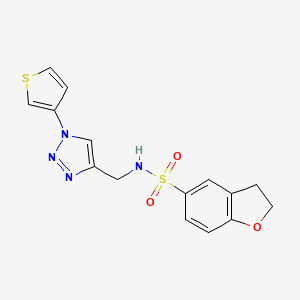
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
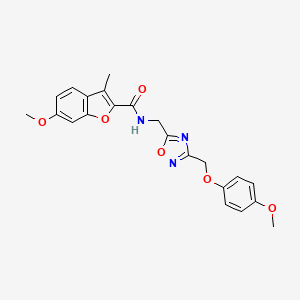
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)
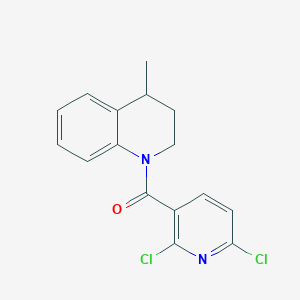
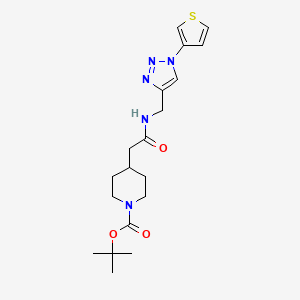
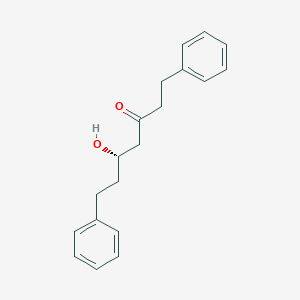
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)
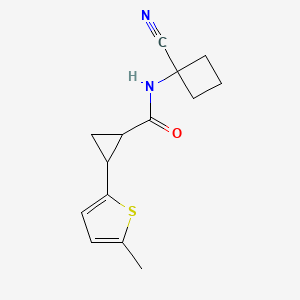
![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)